Tofisopam acts as a ligand, meaning it binds to specific sites on proteins. In the central nervous system, Tofisopam binds to the GABAA receptor benzodiazepine modulatory site []. GABAA receptors are crucial components of inhibitory neurotransmission, the process by which neurons decrease the activity of other neurons. Benzodiazepines, a class of medications that includes Tofisopam, are known to enhance the effects of the neurotransmitter GABA (gamma-aminobutyric acid) []. By interacting with the GABAA receptor, Tofisopam offers a valuable tool for researchers to study the function of these receptors and the mechanisms by which drugs like benzodiazepines produce their effects. This research can inform the development of new therapeutic agents targeting the GABAA receptor system for various neurological conditions.
Tofisopam, also known by its synonyms Emandaxin and Grandaxin, is a 2,3-benzodiazepine compound with the chemical formula and a molar mass of approximately 382.46 g/mol. Unlike traditional benzodiazepines that typically exhibit sedative and anticonvulsant properties, tofisopam is primarily recognized for its anxiolytic effects without causing sedation, muscle relaxation, or amnesia . It is marketed in several European countries for the treatment of anxiety and alcohol withdrawal symptoms, typically administered in doses ranging from 50 to 300 mg per day .
Synthesis Reactions:
Tofisopam exhibits unique biological activity primarily as an anxiolytic agent. Its mechanism of action involves enhancing the effects of other ligands rather than directly binding to GABA receptors, akin to barbiturates . It has been shown to enhance the anticonvulsant effects of classical benzodiazepines like diazepam but does not independently exhibit anticonvulsant properties .
Additionally, tofisopam has been identified as an inhibitor of the liver enzyme CYP3A4, raising concerns about potential drug interactions with other medications metabolized by this pathway .
Tofisopam can be synthesized through various methods, including:
Tofisopam is primarily used in clinical settings for:
Research indicates that tofisopam can interact with various medications due to its inhibition of CYP3A4. This interaction may lead to increased plasma levels of drugs that are substrates for this enzyme, potentially causing adverse effects or therapeutic failures . Careful monitoring is recommended when prescribing tofisopam alongside other medications metabolized by CYP3A4.
Tofisopam shares structural similarities with other benzodiazepines but is distinct in its pharmacological profile. Here are some similar compounds:
Compound Name | Type | Key Properties |
---|---|---|
Diazepam | 1,4-benzodiazepine | Sedative, muscle relaxant, anticonvulsant |
Alprazolam | 1,4-benzodiazepine | Anxiolytic with sedative effects |
Clonazepam | 1,4-benzodiazepine | Anticonvulsant and anxiolytic |
Midazolam | 1,4-benzodiazepine | Short-acting sedative |
Uniqueness of Tofisopam:
Tofisopam possesses the molecular formula C₂₂H₂₆N₂O₄, corresponding to a molecular weight of 382.45 g/mol. This formula reflects the compound’s complex heterocyclic framework, which incorporates four oxygen atoms and two nitrogen atoms within its benzodiazepine core. The molecular weight has been experimentally verified through mass spectrometry, with prominent ion peaks observed at m/z 298, 313, and 383 in electrospray ionization (ESI) spectra.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₄ | |
Molecular Weight | 382.45 g/mol | |
CAS Registry Number | 22345-47-7 | |
IUPAC Name | 1-(3,4-Dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |
The defining feature of tofisopam is its 2,3-benzodiazepine core, a seven-membered ring system fused to a benzene moiety. This contrasts with conventional anxiolytic benzodiazepines, which typically exhibit 1,4- or 1,5-ring substitutions. The nitrogen atoms at positions 2 and 3 create a unique electronic environment that influences the compound’s receptor-binding affinity and metabolic stability.
The three-dimensional structure has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with key NOE correlations observed between the ethyl side chain and adjacent methoxy protons.
Tofisopam exhibits a sharp melting point at 157°C, indicative of high crystalline purity. This property facilitates its formulation into solid dosage forms while requiring careful temperature control during manufacturing processes.
While explicit solubility data remain limited in public literature, structural analogs suggest:
Stability studies using reversed-phase high-performance liquid chromatography (RP-HPLC) demonstrate:
Property | Value/Characteristic | Source |
---|---|---|
Melting Point | 157°C | |
λₘₐₓ (UV-Vis) | 310 nm (in methanol) | |
Recommended Storage | 2–8°C, protected from light | |
HPLC Retention Time | 3.32 minutes (C18 column) |
Irritant;Environmental Hazard